9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
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Overview
Description
9-Benzyl-6-oxa-2,9-diazaspiro[45]decane is a spiro compound characterized by a unique structure that includes a benzyl group, an oxa (oxygen-containing) ring, and diazaspiro (nitrogen-containing) rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with an appropriate spirocyclic precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide
Uniqueness
Compared to similar compounds, 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
9-benzyl-6-oxa-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-9-17-14(12-16)6-7-15-11-14/h1-5,15H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRFEKCXSSKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(CCO2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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